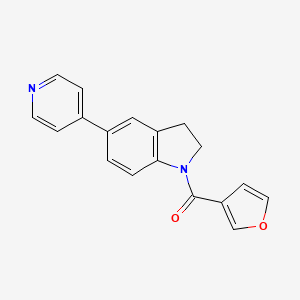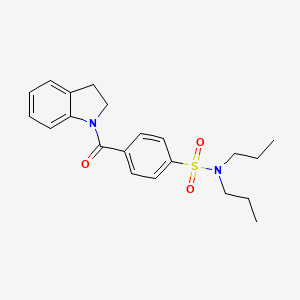
4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide” is a derivative of benzenesulfonamide . It is a part of a class of compounds that have been evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .
Synthesis Analysis
A highly efficient protocol was developed for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs . The synthesis process yielded excellent results .Molecular Structure Analysis
The molecular formula of “this compound” is C22H20N2O3S . The molecular weight is 392.47 .Chemical Reactions Analysis
The first stage of the reaction of triethyl methanetricarboxylate with indoline is the formation of the diethyl ester of 2-(indoline-1-carbonyl)malonic acid . Depending on the conditions selected, it may be converted into the ethyl ester of 2-(indoline-1-carbonyl)-3-(indolin-1-yl)-3-oxopropionic acid .Physical And Chemical Properties Analysis
The compound should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Mécanisme D'action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, have broad-spectrum biological properties and can act as elastase inhibitors, carbonic anhydrase inhibitors, and clostridium histolyticum collagenase inhibitors .
Mode of Action
It is known that sulfonamides, a group to which this compound belongs, generally work by inhibiting the function of certain enzymes, thereby disrupting the metabolic processes of target cells .
Biochemical Pathways
Given the known actions of sulfonamides and benzenesulfonamide derivatives, it can be inferred that this compound likely affects pathways related to enzyme function and cellular metabolism .
Result of Action
The 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide derivatives were evaluated for in vitro anticancer activity against a series of different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) respectively . The results of the anticancer activity data revealed that most of the tested compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the action of many compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide in lab experiments has several advantages and limitations. One advantage is that it is a highly specific inhibitor of this compound, which allows for the selective inhibition of this compound activity. However, one limitation is that it may have off-target effects on other kinases, which can lead to non-specific effects in cellular processes. Additionally, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide in scientific research. One direction is the development of more potent and selective this compound inhibitors, which can lead to more effective therapeutic interventions in various diseases. Additionally, the use of this compound inhibitors in combination with other drugs, such as cholinesterase inhibitors in Alzheimer's disease, may lead to synergistic effects and improved therapeutic outcomes. Finally, the use of this compound inhibitors in animal models of disease can provide valuable insights into the potential therapeutic benefits of this compound inhibition in various diseases.
Méthodes De Synthèse
The synthesis of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide involves the reaction of indoline-1-carboxylic acid with thionyl chloride to form indoline-1-carbonyl chloride. The resulting compound is then reacted with N,N-dipropylbenzenesulfonamide in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
The use of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide inhibitors, including this compound, has been extensively studied in scientific research. Inhibition of this compound has been shown to have potential therapeutic benefits in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h5-12H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRYPWGWGVDPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2790034.png)
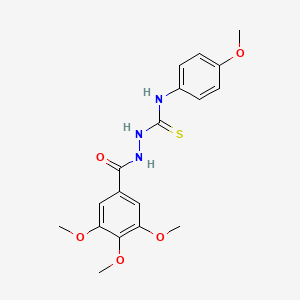
![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)
![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)
![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)

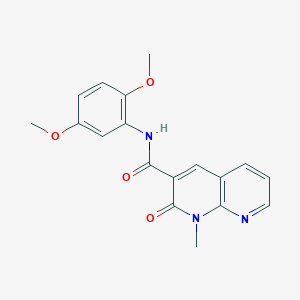
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)
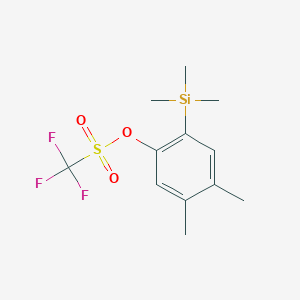
![Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2790052.png)
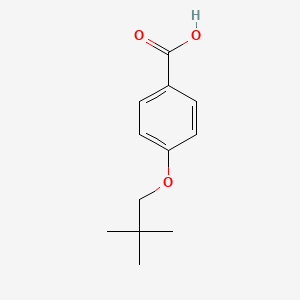
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)
